molecular formula C17H16O4 B12545932 Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate CAS No. 144152-91-0

Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate

Cat. No.: B12545932
CAS No.: 144152-91-0
M. Wt: 284.31 g/mol
InChI Key: ZPQNNOZKZDILCG-UHFFFAOYSA-N
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Description

Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups and two carboxylate groups attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate typically involves the reaction of 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylic acid.

    Reduction: Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarbinol.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active biphenyl dicarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure without the methyl and carboxylate groups.

    2,2’-Dimethylbiphenyl: Similar structure but lacks the carboxylate groups.

    Dimethyl biphenyl-4,4’-dicarboxylate: Similar ester groups but different substitution pattern.

Uniqueness

Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate is unique due to the specific positioning of its methyl and carboxylate groups, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives.

Properties

CAS No.

144152-91-0

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

dimethyl 3-(2-methylphenyl)benzene-1,2-dicarboxylate

InChI

InChI=1S/C17H16O4/c1-11-7-4-5-8-12(11)13-9-6-10-14(16(18)20-2)15(13)17(19)21-3/h4-10H,1-3H3

InChI Key

ZPQNNOZKZDILCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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